Neoabietadiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

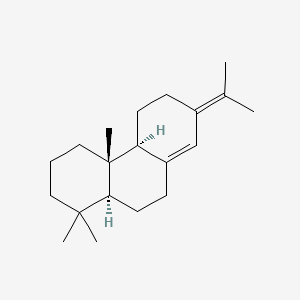

Neoabietadiene is an abietadiene in which the two double bonds are located at the 8(14)- and 13(15)-positions.

Applications De Recherche Scientifique

Medicinal Applications

1. Anticancer Properties

Neoabietadiene has shown promising anticancer activity in various studies. For instance, research indicates that this compound exhibits cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and PC-3 (prostate cancer). In vitro studies demonstrated that this compound could inhibit cancer cell viability with IC50 values lower than traditional chemotherapeutic agents like cisplatin .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 Value (µg/ml) | Comparison Agent | IC50 Value (µg/ml) |

|---|---|---|---|

| A-549 | 6.94 ± 0.48 | Cisplatin | 7.33 ± 0.58 |

| PC-3 | 7.33 ± 0.58 | - | - |

2. Mechanism of Action

The anticancer effects of this compound are attributed to its ability to block specific receptors involved in cancer proliferation and invasiveness, such as the Human A2a receptor and the hERG K+ channel . Molecular docking studies further support its potential as an apoptotic inducer by demonstrating strong binding affinities to these targets.

Agricultural Applications

1. Pest Resistance

This compound contributes to the defense mechanisms of conifer trees against herbivorous insects and pathogens. Studies have shown that diterpene resin acids, including this compound, deter feeding by pests such as Ips pini (bark beetle) and Lymantria dispar (gypsy moth) . This natural pest resistance can reduce the need for chemical pesticides in forestry and agriculture.

2. Biopesticide Development

Given its pest-repellent properties, this compound is being explored as a natural biopesticide. Its application could lead to sustainable agricultural practices by minimizing chemical inputs while effectively managing pest populations.

Industrial Applications

1. Production of Biochemicals

This compound is a precursor for various biochemicals used in the production of coatings, adhesives, and fragrances. The resin acids derived from conifers are increasingly utilized in industrial applications due to their renewable nature and favorable environmental profiles .

2. Polymer Synthesis

Research indicates that this compound can be polymerized to create materials with desirable properties for coatings and other applications . This versatility makes it an attractive candidate for developing eco-friendly materials in industries such as packaging and construction.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on the cytotoxic effects of this compound involved treating human cancer cell lines with varying concentrations of the compound. Results indicated significant reductions in cell viability, supporting its potential use as an alternative or adjunct therapy in cancer treatment .

Case Study 2: Agricultural Field Trials

Field trials assessing the efficacy of this compound as a biopesticide demonstrated reduced infestation rates of target pests compared to untreated controls. These findings suggest that incorporating this compound into pest management strategies could enhance crop protection while reducing reliance on synthetic pesticides .

Propriétés

Numéro CAS |

57119-12-7 |

|---|---|

Formule moléculaire |

C20H32 |

Poids moléculaire |

272.5 g/mol |

Nom IUPAC |

(4aS,4bS,10aS)-1,1,4a-trimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |

InChI |

InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h13,17-18H,6-12H2,1-5H3/t17-,18-,20+/m0/s1 |

Clé InChI |

MRRHSEMHYVQUFK-CMKODMSKSA-N |

SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C)C)C |

SMILES isomérique |

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C |

SMILES canonique |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.